N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide
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Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazole and a phenylpropanamide group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in binding studies with proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to bind to the insulin-like growth factor 1 receptor (igf1r) with high affinity . IGF1R is crucial for cell growth and survival control, and it plays a significant role in tumor transformation and the survival of malignant cells .
Mode of Action
Upon ligand binding, the receptor kinase of IGF1R is activated, leading to receptor autophosphorylation and tyrosine phosphorylation . This activation triggers a cascade of intracellular signaling pathways that regulate various cellular processes.
Result of Action
The activation of igf1r generally promotes cell growth and survival, and inhibits apoptosis . In the context of cancer, this could lead to tumor growth and progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the overexpression of IGF1R in certain cancers, such as prostate and breast cancers, makes it an attractive anticancer target . Therefore, the tumor microenvironment could potentially influence the action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The piperidine ring is often prepared via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
The final step involves coupling the pyrazole-substituted piperidine with a phenylpropanamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(9-6-15-4-2-1-3-5-15)21-17-10-12-24(13-11-17)19-14-18(22-23-19)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSYYNYJNSGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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